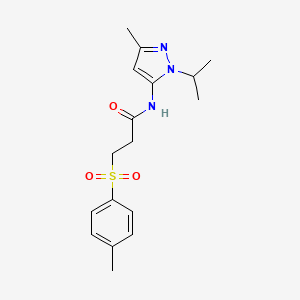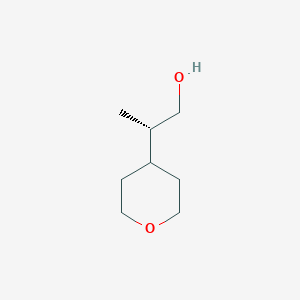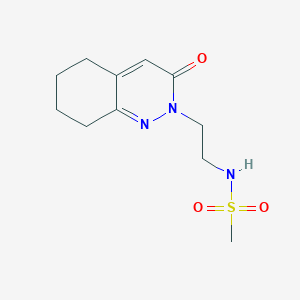
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide, also known as IPTP, is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a critical role in the regulation of cell growth and apoptosis. IPTP has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Scientific Research Applications
Palladium(II) Complexes
Tyler Palombo et al. (2019) investigated derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and its isopropyl substituted variants, revealing their ability to form supramolecular hydrogen-bonded chains. These compounds, when reacted with PdCl2, afforded trans-PdCl2(L)2 complexes, highlighting their potential in creating new materials with specific molecular arrangements Complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands.
COX-2 Inhibitors
A study by T. Penning et al. (1997) synthesized a series of 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2). This research underscores the role of pyrazole derivatives in developing new anti-inflammatory drugs, exemplified by celecoxib Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib).
Synthetic Cannabinoid Metabolism
F. Franz et al. (2017) explored the in vitro metabolism of synthetic cannabinoids, demonstrating the importance of understanding the metabolic pathways of synthetic compounds for forensic and toxicological analysis In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability.
Medicinal Chemistry
P. Thangarasu et al. (2019) highlighted the synthesis and biological evaluation of novel pyrazole derivatives for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This study emphasizes the therapeutic potential of pyrazole derivatives in addressing various health conditions Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations.
Solid Form Selection in Drug Development
T. Kojima et al. (2008) conducted solid-state characterization and salt screening to select a stable form of a zwitterionic pharmaceutical compound, providing insights into the importance of solid form selection for drug stability and manufacturability Solid form selection of zwitterionic 5-HT4 receptor agonist.
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20-16(11-14(4)19-20)18-17(21)9-10-24(22,23)15-7-5-13(3)6-8-15/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJNBQDTNHRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)
![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)


![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)
![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)
![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)

